Cas no 1179073-75-6 (N-methyl-N-(2-methyl-1,3-thiazol-5-yl)methylprop-2-enamide)
N-methyl-N-(2-methyl-1,3-thiazol-5-yl)methylprop-2-enamide Chemical and Physical Properties
Names and Identifiers
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- 2-Propenamide, N-methyl-N-[(2-methyl-5-thiazolyl)methyl]-
- N-methyl-N-(2-methyl-1,3-thiazol-5-yl)methylprop-2-enamide
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- MDL: MFCD12810540
- Inchi: 1S/C9H12N2OS/c1-4-9(12)11(3)6-8-5-10-7(2)13-8/h4-5H,1,6H2,2-3H3
- InChI Key: RVHWRPYFVPLHBL-UHFFFAOYSA-N
- SMILES: C(N(C)CC1SC(C)=NC=1)(=O)C=C
N-methyl-N-(2-methyl-1,3-thiazol-5-yl)methylprop-2-enamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2785002-0.05g |
N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide |
1179073-75-6 | 95.0% | 0.05g |
$707.0 | 2025-03-19 | |
| Enamine | EN300-2785002-0.1g |
N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide |
1179073-75-6 | 95.0% | 0.1g |
$741.0 | 2025-03-19 | |
| Enamine | EN300-2785002-0.25g |
N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide |
1179073-75-6 | 95.0% | 0.25g |
$774.0 | 2025-03-19 | |
| Enamine | EN300-2785002-0.5g |
N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide |
1179073-75-6 | 95.0% | 0.5g |
$809.0 | 2025-03-19 | |
| Enamine | EN300-2785002-1g |
N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide |
1179073-75-6 | 90% | 1g |
$842.0 | 2023-09-09 | |
| Enamine | EN300-2785002-2.5g |
N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide |
1179073-75-6 | 95.0% | 2.5g |
$1650.0 | 2025-03-19 | |
| Enamine | EN300-2785002-5g |
N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide |
1179073-75-6 | 90% | 5g |
$2443.0 | 2023-09-09 | |
| Enamine | EN300-2785002-10g |
N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide |
1179073-75-6 | 90% | 10g |
$3622.0 | 2023-09-09 | |
| Enamine | EN300-2785002-1.0g |
N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide |
1179073-75-6 | 95.0% | 1.0g |
$842.0 | 2025-03-19 | |
| Enamine | EN300-2785002-5.0g |
N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide |
1179073-75-6 | 95.0% | 5.0g |
$2443.0 | 2025-03-19 |
N-methyl-N-(2-methyl-1,3-thiazol-5-yl)methylprop-2-enamide Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on N-methyl-N-(2-methyl-1,3-thiazol-5-yl)methylprop-2-enamide
N-Methyl-N-(2-Methyl-1,3-Thiazol-5-Yl)Methylprop-2-Enamide: A Comprehensive Overview
N-Methyl-N-(2-Methyl-1,3-Thiazol-5-Yl)Methylprop-2-enamide (CAS No. 1179073-75-6) is a compound of significant interest in the field of organic chemistry and pharmacology. This compound, characterized by its unique structure and functional groups, has been the subject of extensive research due to its potential applications in drug development and material science.
The molecular structure of this compound consists of a thiazole ring system, which is a five-membered heterocycle containing sulfur and nitrogen atoms. The thiazole ring is substituted with a methyl group at the 2-position and is connected to a methylamido group via a methylene bridge. Additionally, the propenamide moiety introduces a double bond into the molecule, enhancing its reactivity and versatility in chemical reactions.
Recent studies have highlighted the importance of thiazole-containing compounds in medicinal chemistry. The thiazole ring is known for its ability to act as a bioisostere, providing structural diversity while maintaining pharmacokinetic properties essential for drug candidates. The presence of the propenamide group further enhances the compound's ability to engage in hydrogen bonding, which is critical for interactions with biological targets such as enzymes and receptors.
One of the most promising applications of N-Methyl-N-(2-Methyl-1,3-Thiazol-5-Yl)Methylprop-2-enamide lies in its potential as a lead compound for drug discovery. Researchers have explored its ability to modulate various biological pathways, including those involved in inflammation, cancer, and neurodegenerative diseases. For instance, recent findings suggest that this compound exhibits anti-inflammatory properties by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are central to inflammatory processes.
In addition to its pharmacological applications, this compound has also been investigated for its role in agrochemicals. Its ability to act as a plant growth regulator has been reported in several studies, where it was shown to enhance crop yield under stress conditions such as drought and salinity. The compound's stability under environmental conditions makes it an attractive candidate for agricultural applications.
From a synthetic perspective, the preparation of N-Methyl-N-(2-Methyl-1,3-Thiazol-5-Yl)Methylprop-2-enamide involves a multi-step process that typically begins with the synthesis of the thiazole ring followed by functionalization with the appropriate substituents. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing production costs and improving scalability.
The environmental impact of this compound has also been a topic of interest. Studies have shown that it exhibits low toxicity towards non-target organisms and degrades efficiently under aerobic conditions. These properties make it suitable for use in eco-friendly chemical formulations.
In conclusion, N-Methyl-N-(2-Methyl-1,3-Thiazol-5-Yl)Methylprop-2-enamide (CAS No. 1179073-75
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